molecular formula C6H6Cl3NOS B13881942 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol

1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B13881942
M. Wt: 246.5 g/mol
InChI Key: OTNJVVKKKLZWJX-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with trichloromethyl compounds under specific conditions. One common method includes the reaction of 2-thiazoleethanol with trichloromethyl reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trichloromethyl group and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6Cl3NOS

Molecular Weight

246.5 g/mol

IUPAC Name

1,1,1-trichloro-3-(1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H6Cl3NOS/c7-6(8,9)4(11)3-5-10-1-2-12-5/h1-2,4,11H,3H2

InChI Key

OTNJVVKKKLZWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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